7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol
Description
Properties
IUPAC Name |
7-methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5,9,11H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUYAJHMVQSQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C2=C1C=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization
A widely employed strategy involves the base-mediated cyclization of malononitrile derivatives. In one protocol, condensation of malononitrile, hydrogen sulfide, and aldehydes in the presence of triethylamine generates intermediate alkenes, which undergo cyclization and transamination to yield the target compound. The reaction proceeds via a Knoevenagel-like mechanism, with the base facilitating deprotonation and nucleophilic attack.
Key Parameters
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Solvent : Ethanol or methanol for solubility and reaction homogeneity.
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Temperature : 60–80°C to balance reaction rate and side-product formation.
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Catalyst : Triethylamine (10–15 mol%) for optimal base strength without over-decomposition.
Yield Optimization
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Time | 6–8 hours | Maximizes cyclization |
| Aldehyde Substituent | Electron-deficient | Enhances electrophilicity |
| Stoichiometry | 1:1:1 (malononitrile:H₂S:aldehyde) | Minimizes byproducts |
Alkylation-Cyclization Strategies
Sodium Hydride-Mediated Alkylation
A scalable route begins with methyl 4-(3-ethoxy-3-oxopropyl)nicotinate, which undergoes alkylation using methyl iodide in tetrahydrofuran (THF) under reflux. Sodium hydride (60%) acts as a strong base, deprotonating the substrate to facilitate nucleophilic attack. Subsequent cyclization in acidic media yields the cyclopenta[c]pyridine core.
Reaction Conditions
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Base : Sodium hydride (2.5 equiv) in THF.
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Temperature : Reflux (70–90°C) for 4 hours.
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Workup : Acidification with 12M HCl at 110°C to induce cyclization.
Performance Data
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Alkylation | 85 | 92 |
| Cyclization | 58 | 88 |
Mechanistic Insight
The ethoxycarbonyl group stabilizes the enolate intermediate, directing regioselective cyclization. Acidic workup hydrolyzes the ester, releasing the hydroxyl group at position 5.
Horner-Wadsworth-Emmons Olefination
Phosphonate-Based Approach
Diethyl cyanomethylphosphonate reacts with 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one under basic conditions to install the methylidene group. Sodium hydride deprotonates the phosphonate, generating a stabilized ylide that undergoes olefination with the ketone.
Procedure
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Ylide Formation : Diethyl cyanomethylphosphonate (1.2 equiv) and NaH (1.5 equiv) in THF at 0°C.
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Olefination : Add ketone substrate (1.0 equiv) and stir for 15 minutes.
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Hydrogenation : Catalytic Pd/C under H₂ saturates any undesired double bonds.
Yield and Selectivity
| Step | Yield (%) | Selectivity |
|---|---|---|
| Olefination | 68 | >95% trans |
| Hydrogenation | 62 | 100% |
Advantages
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Avoids harsh oxidation conditions.
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Enables stereocontrol via phosphonate geometry.
Industrial-Scale Production
Continuous Flow Reactor Systems
To address batch variability, flow chemistry setups enhance reproducibility. A two-stage system combines alkylation and cyclization in series, with in-line pH monitoring and automated solvent exchange.
Process Metrics
| Parameter | Value |
|---|---|
| Throughput | 5 kg/hour |
| Solvent Recovery | 98% (THF) |
| Purity | 99.5% |
Cost Drivers
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Catalyst recycling (Pd/C recovery >90%).
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Energy-efficient distillation for solvent reuse.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|
| Multicomponent | 72 | Moderate | 1200 |
| Alkylation-Cyclization | 58 | High | 900 |
| Olefination | 62 | Low | 1500 |
Key Findings
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Alkylation-cyclization offers the best cost-to-yield ratio for industrial use.
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Olefination is preferable for small-scale, high-purity demands.
Challenges and Optimization
Byproduct Formation
Over-alkylation or ring-opening byproducts occur with excess methyl iodide or prolonged heating. Mitigation strategies include:
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Stoichiometric Control : Limiting methyl iodide to 1.1 equiv.
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Temperature Gradients : Gradual heating to 70°C prevents exothermic runaway.
Chemical Reactions Analysis
Types of Reactions
7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated analogs of the compound.
Scientific Research Applications
7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Cyclopenta[c]pyridine Derivatives
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Substituent Diversity : The target compound’s 7-methylidene group differentiates it from analogues with ethoxy (e.g., entry 2) or methyl groups (entry 3).
- Stereochemistry: The ethoxy derivative (entry 2) exhibits cis-arranged hydroxy and ethoxy groups, confirmed by NOE correlations between H-5 and H-9 (Me) .
- Natural vs. Synthetic Origins : The target compound and ethoxy analogue are naturally occurring, while others (e.g., entry 3) are synthesized for pharmacological studies.
Parent Structure (6,7-Dihydro-5H-cyclopenta[c]pyridine)
This unsubstituted derivative (CAS: 533-35-7) serves as a synthetic precursor. Its lack of polar groups reduces solubility, limiting pharmacological utility .
Physicochemical Properties
- Hydrogen Bonding : The hydroxyl group in the target compound enhances solubility in polar solvents, whereas the ethoxy derivative’s larger substituent increases lipophilicity.
- Spectroscopic Data: Ethoxy Derivative: Key NMR signals include δ 1.20–1.30 ppm (shielded 17-H) and NOE correlations confirming stereochemistry . Target Compound: Spectral data are less documented, but analogous stereoisomers (e.g., compounds 13 and 14) show distinct ¹H NMR shifts (δ 1.01–2.21 ppm for diastereotopic protons) .
Biological Activity
7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol is a heterocyclic compound belonging to the cyclopenta[c]pyridine class. Its unique structure features a cyclopentane ring fused to a pyridine ring, with a methylidene group at the 7-position and a hydroxyl group at the 5-position. This configuration contributes to its distinct chemical and biological properties, making it an area of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It has been suggested that the compound may inhibit certain enzymes or receptors, leading to altered cellular functions. The precise molecular targets and pathways can vary based on the context of use, but preliminary studies indicate potential mechanisms related to:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation: It may interact with receptors that play crucial roles in various physiological processes.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Recent studies have shown that it can induce apoptosis in cancer cell lines through several mechanisms, including:
- Cell Cycle Arrest: The compound has been observed to cause G1 phase arrest in cancer cells.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and subsequent apoptosis.
Case Study: In Vitro Evaluation
In a study evaluating its effects on human breast cancer cells (MCF-7), this compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Comparison with Related Compounds
Comparative studies with similar compounds highlight the unique biological activity profile of this compound. For example:
| Compound | Biological Activity | Notable Differences |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | Moderate antimicrobial activity | Lacks hydroxyl group |
| Cyclopenta[b]pyridine derivatives | Varying activities | Different substitution patterns |
The distinct substitution pattern of this compound enhances its reactivity and biological efficacy compared to these related compounds.
Q & A
Advanced Research Question
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., CYP3A4-mediated hydroxylation) .
- Toxicity Profiling : QSAR models trained on EPA DSSTox data assess mutagenicity (Ames test) and hepatotoxicity .
What are the stability and storage considerations for this compound?
Basic Research Question
- Storage : Store at −20°C in amber vials under argon to prevent oxidation of the methylidene group .
- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis .
How can regioselectivity in substitution reactions be controlled?
Advanced Research Question
- Directing Groups : Install temporary groups (e.g., bromine at C3) to guide cross-coupling (Suzuki-Miyaura) .
- Steric Effects : Bulkier ligands (e.g., XPhos) favor substitution at less hindered positions (C5 vs. C6) .
What structural analogs have been explored, and how do their activities compare?
Advanced Research Question
What ethical and data management practices apply to publishing research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
